![molecular formula C16H18N4O4S B2798703 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide CAS No. 890594-84-0](/img/structure/B2798703.png)
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PMSB or Pyrazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
- 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide exhibits promising anticancer activity. Researchers have explored its potential as a targeted therapy against specific cancer types, including breast, lung, and colon cancers. Mechanistically, it may interfere with cell cycle progression, induce apoptosis, or inhibit angiogenesis .
- As a kinase inhibitor, this compound targets specific enzymes involved in cellular signaling pathways. It has shown efficacy against kinases implicated in diseases such as autoimmune disorders, inflammatory conditions, and neurodegenerative diseases. Researchers are investigating its selectivity and safety profile .
- In preclinical studies, 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide demonstrated anti-inflammatory properties. It may modulate cytokine production, suppress NF-κB activation, and attenuate inflammatory responses. Further research aims to validate its therapeutic potential .
- Some studies suggest that this compound could impact cardiovascular health. It may influence vascular smooth muscle cells, platelet aggregation, or endothelial function. Researchers investigate its role in preventing atherosclerosis and thrombosis .
- Neuroprotective effects have been observed in animal models. 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide might mitigate oxidative stress, reduce neuronal apoptosis, and enhance synaptic plasticity. Clinical trials are needed to validate its potential in neurodegenerative disorders .
- Preliminary data suggest that this compound exhibits antiviral properties. It could inhibit viral replication or entry, making it a candidate for antiviral drug development. Researchers explore its efficacy against RNA and DNA viruses .
Anticancer Properties
Kinase Inhibitor
Anti-inflammatory Effects
Cardiovascular Applications
Neuroprotection
Antiviral Activity
Eigenschaften
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-pyrazin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-12-2-3-13(16(21)19-15-11-17-4-5-18-15)10-14(12)25(22,23)20-6-8-24-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDLHNDAYVIORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CN=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.